Trifluralin-D14

Vue d'ensemble

Description

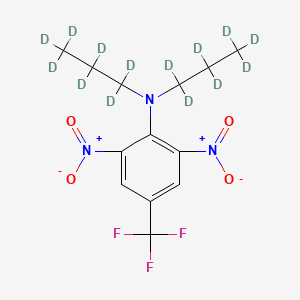

Trifluralin-D14 is a deuterated form of Trifluralin, a widely used pre-emergence herbicide. It is primarily employed to control grass and broadleaf weeds in various crops. The deuterated version, Trifluralin D14, is often used in scientific research to study the behavior and metabolism of the herbicide in different environments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Trifluralin D14 involves the incorporation of deuterium atoms into the molecular structure of Trifluralin. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the complete incorporation of deuterium.

Industrial Production Methods: Industrial production of Trifluralin D14 follows similar principles as its non-deuterated counterpart but requires specialized equipment and reagents to handle deuterium. The process involves multiple steps, including nitration, reduction, and deuterium exchange, followed by purification to obtain the final product with high isotopic purity.

Analyse Des Réactions Chimiques

Types of Reactions: Trifluralin D14 undergoes various chemical reactions, including:

Oxidation: Trifluralin D14 can be oxidized to form different products, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert Trifluralin D14 into its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the nitro groups or the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Environmental Fate and Transport Studies

Trifluralin-D14 serves as a tracer in environmental studies to investigate the fate and transport of herbicides. Its unique isotopic signature allows researchers to track its movement and degradation in soil and water systems more precisely than non-deuterated forms. This capability is critical for assessing the environmental impact of herbicides and developing strategies for their management.

Metabolism and Degradation Pathways

In biological research, this compound is employed to study the metabolic pathways of herbicides in plants and soil microorganisms. By using this deuterated compound, scientists can elucidate how different organisms metabolize Trifluralin, leading to insights into herbicide resistance mechanisms. For instance, studies have shown that certain resistant weed species can metabolize Trifluralin more effectively, which is crucial for developing integrated weed management strategies .

Toxicology and Safety Assessments

Although not directly used in medical applications, this compound is valuable in toxicological studies assessing the safety of herbicides. It helps researchers understand the potential risks associated with herbicide exposure on non-target organisms, including humans. This information is essential for regulatory assessments and developing safer agricultural practices.

Development of Herbicidal Formulations

This compound is also utilized in the formulation and testing of new herbicidal products. Its isotopic labeling enables researchers to evaluate the efficacy and stability of novel formulations under various environmental conditions. This application is vital for innovation in agrochemicals aimed at improving crop protection while minimizing ecological impacts .

Case Study 1: Resistance Mechanisms in Weeds

A study conducted on Amaranthus palmeri populations in Arkansas demonstrated the use of this compound to investigate resistance mechanisms against Trifluralin . Researchers found that resistant accessions exhibited altered metabolic pathways that allowed them to survive applications of the herbicide, highlighting the importance of understanding resistance for effective weed management.

Case Study 2: Pesticide Analysis Techniques

In pesticide analysis, this compound has been incorporated into multiresidue methods for detecting pesticide residues in water samples . The use of deuterated standards improves the accuracy and reliability of analytical methods, facilitating better monitoring of pesticide contamination in aquatic environments.

Mécanisme D'action

Trifluralin D14 exerts its herbicidal effects by inhibiting cell mitosis. It specifically targets the microtubules in plant cells, preventing the formation of the mitotic spindle, which is essential for cell division. This action leads to the disruption of cell division and ultimately the death of the plant. The molecular targets include tubulin proteins, which are critical components of the microtubule structure.

Comparaison Avec Des Composés Similaires

Pendimethalin: Another pre-emergence herbicide with a similar mode of action.

Oryzalin: A dinitroaniline herbicide used for similar purposes.

Prodiamine: A pre-emergence herbicide with a similar chemical structure and mode of action.

Uniqueness: Trifluralin D14 is unique due to its deuterated nature, which makes it particularly useful in research applications involving isotopic labeling. This allows for more precise tracking and analysis of the compound’s behavior in various environments compared to its non-deuterated counterparts.

Activité Biologique

Trifluralin-D14, a deuterated derivative of the herbicide trifluralin, is primarily used for its herbicidal properties, targeting weed control in various agricultural settings. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicological profiles, and implications for environmental and human health.

Trifluralin belongs to the dinitroaniline class of herbicides, which exert their effects by disrupting microtubule formation in plant cells. This disruption leads to the inhibition of cell division and elongation, ultimately resulting in stunted growth and death of susceptible plants. The primary target for trifluralin is the α- and β-tubulin heterodimers that form microtubules. When trifluralin binds to these proteins, it prevents their polymerization into functional microtubules, causing mitotic arrest in treated plants .

| Component | Function | Effect of this compound |

|---|---|---|

| α- and β-tubulin | Form microtubules | Inhibition of polymerization |

| Microtubules | Support cell structure and division | Disruption leads to cell division arrest |

| Mitotic spindle | Organizes chromosomes during mitosis | Loss causes abnormal cell division |

Toxicological Profile

The safety profile of this compound has been assessed through various studies. In acute toxicity tests, it has shown a wide range of LD50 values depending on the route of exposure:

- Oral (rat) : 1.320 - 6.690 mg/kg

- Inhalation (mouse) : 3587 ppm (4 hours)

- Dermal (rabbit) : > 2000 mg/kg

Notably, there is no evidence suggesting carcinogenicity in animal studies, and it is not classified as a mutagen in standard Ames tests . However, some studies have indicated positive results for sister chromatid exchange in vivo tests, suggesting potential genetic effects under certain conditions.

Table 2: Toxicological Data for this compound

| Endpoint | Value | Test Subject |

|---|---|---|

| LD50 (oral) | 1.320 - 6.690 mg/kg | Rat |

| LC50 (inhalation) | 3587 ppm (4 hours) | Mouse |

| LD50 (dermal) | > 2000 mg/kg | Rabbit |

| Carcinogenicity | No evidence found | Various species |

Environmental Impact

This compound's persistence in soil and potential for runoff into aquatic systems raises concerns regarding its environmental impact. Studies have shown that while trifluralin can effectively control weeds, it may also affect non-target species such as aquatic organisms. The degradation products can be toxic to fish and other aquatic life forms .

Case Studies

- Aquaculture Impact : A study conducted in the Mekong Delta highlighted that although the daily intake levels of trifluralin were below the acceptable daily intake (ADI), its usage has not been approved in the EU due to concerns over residue levels in aquatic products . This poses a significant barrier for local aquaculture exports.

- Resistance Mechanisms : Research has documented cases where certain weed species have developed resistance to trifluralin through mutations in tubulin genes, leading to altered herbicide binding sites . This highlights the need for integrated weed management strategies that combine mechanical and chemical controls to mitigate resistance development.

Propriétés

IUPAC Name |

N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDSQXJSNMTJDA-ZLKPZJALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.